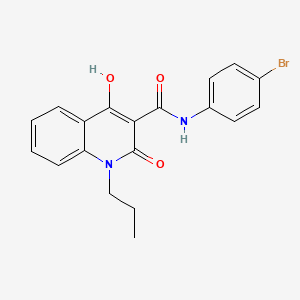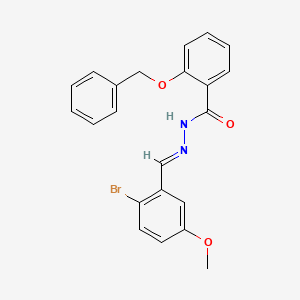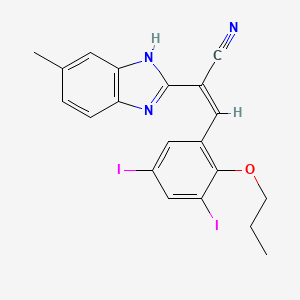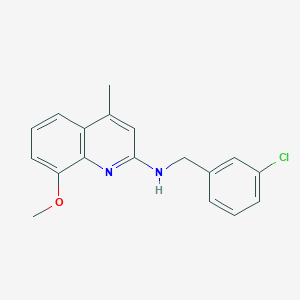![molecular formula C20H26N2O4 B3864659 N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide CAS No. 5550-16-3](/img/structure/B3864659.png)
N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide
描述
N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound has been shown to inhibit the activity of several kinases that are known to play a role in the pathogenesis of these diseases, including BTK, FLT3, and JAK3.
作用机制
The mechanism of action of N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide involves the inhibition of several kinases that are known to play a role in the pathogenesis of cancer and autoimmune diseases. The compound has been shown to selectively target BTK, FLT3, and JAK3, which are involved in the regulation of B-cell and T-cell signaling pathways. By inhibiting these kinases, N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide is able to disrupt the growth and survival of cancer cells and to modulate the immune response in autoimmune diseases.
Biochemical and Physiological Effects
N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide has been shown to have several biochemical and physiological effects in preclinical models of cancer and autoimmune diseases. In CLL and MCL models, the compound has been shown to induce apoptosis and to inhibit cell proliferation. In autoimmune disease models, N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of T-cells. These effects are thought to be mediated by the inhibition of BTK, FLT3, and JAK3.
实验室实验的优点和局限性
One of the main advantages of N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide for lab experiments is its high potency and selectivity for BTK, FLT3, and JAK3. This makes it a useful tool for studying the role of these kinases in cancer and autoimmune diseases. In addition, the compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide. One area of interest is the development of combination therapies that include N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide and other targeted inhibitors. For example, the combination of N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide and a BCL-2 inhibitor has been shown to have synergistic effects in CLL models. Another area of interest is the evaluation of N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide in clinical trials for the treatment of cancer and autoimmune diseases. Finally, further studies are needed to elucidate the mechanisms of action of N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide and to identify potential biomarkers that could be used to predict response to the compound.
科学研究应用
N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that the compound has potent activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide has been shown to inhibit the proliferation of T-cells and to reduce the production of pro-inflammatory cytokines in models of autoimmune diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-[[5-(furan-2-carbonylamino)-1,3,3-trimethylcyclohexyl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-19(2)10-14(22-18(24)16-7-5-9-26-16)11-20(3,12-19)13-21-17(23)15-6-4-8-25-15/h4-9,14H,10-13H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOCUWOVIHFSNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396318 | |
| Record name | ST50910677 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(furan-2-ylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)furan-2-carboxamide | |
CAS RN |
5550-16-3 | |
| Record name | ST50910677 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![butyl (4-{[(2,6-dichlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3864583.png)



![5-bromo-2-hydroxy-N'-{1-[4-(nonyloxy)phenyl]ethylidene}benzohydrazide](/img/structure/B3864609.png)
![N'-[2-(allyloxy)benzylidene]-2-bromobenzohydrazide](/img/structure/B3864611.png)



![1-(4-fluorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3864645.png)

![5-(3-chlorophenyl)-2-furaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3864652.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3864655.png)
![6-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3864674.png)